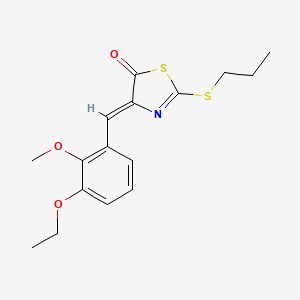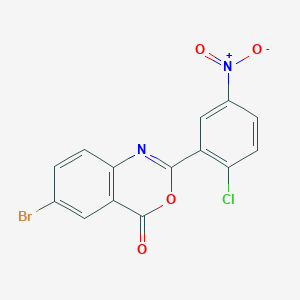
4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as EMPTI, is a heterocyclic compound that belongs to the thiazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various biological processes. For instance, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been reported to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. For instance, it has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been found to possess potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. However, one of the major limitations of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is its poor solubility in water, which makes it difficult to administer orally. Moreover, the toxicity of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one in vivo is not fully understood, and further studies are needed to evaluate its safety for human use.
Orientations Futures
There are several future directions for the research on 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. One of the potential directions is the development of new antimicrobial agents based on the structure of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to elucidate the mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one and its potential applications in the treatment of various diseases. Moreover, the development of new drug delivery systems that can improve the solubility and bioavailability of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is another potential direction for future research. Lastly, the evaluation of the toxicity of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one in vivo is necessary to determine its safety for human use.
Conclusion:
In conclusion, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-propylthio-1,3-thiazole-4-carboxylic acid with 3-ethoxy-2-methoxybenzaldehyde. 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry, and it has been found to exhibit significant antimicrobial and anticancer activity. The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are involved in various biological processes. 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to possess a range of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several potential future directions for the research on 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, including the development of new antimicrobial agents, drug delivery systems, and the evaluation of its toxicity in vivo.
Applications De Recherche Scientifique
4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been found to possess potent anticancer activity by inducing apoptosis in cancer cells. Moreover, 4-(3-ethoxy-2-methoxybenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-4-9-21-16-17-12(15(18)22-16)10-11-7-6-8-13(20-5-2)14(11)19-3/h6-8,10H,4-5,9H2,1-3H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXKHQNSBQKEAR-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=C(C(=CC=C2)OCC)OC)C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=C(C(=CC=C2)OCC)OC)/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4818412.png)
![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)

![3-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4818439.png)

![4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B4818447.png)
![methyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4818454.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4818470.png)
![4-[(2-bromophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4818482.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4818485.png)
![ethyl N-({[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)glycinate](/img/structure/B4818487.png)
![1-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4818491.png)
![4-[(8-chloro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B4818507.png)